molecular formula C16H15F3N2 B11833353 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1356109-52-8

1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B11833353
CAS No.: 1356109-52-8
M. Wt: 292.30 g/mol
InChI Key: PVXOALXNOAWEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydro-1,5-naphthyridine core. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a trifluoromethyl-substituted ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.

    Substitution: Sodium methoxide, lithium aluminum hydride, tetrahydrofuran (THF).

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of novel materials with unique chemical properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

  • 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyridine

Uniqueness: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1356109-52-8

Molecular Formula

C16H15F3N2

Molecular Weight

292.30 g/mol

IUPAC Name

1-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,5-naphthyridine

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)15-9-8-14-13(20-15)7-4-10-21(14)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2

InChI Key

PVXOALXNOAWEBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)C(F)(F)F)N(C1)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.